N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide

Medicinal Chemistry Oncology Structure-Activity Relationship

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide (CAS 898465-99-1) is a synthetic small molecule (MW 445.5 g/mol, C20H19N3O5S2) that integrates a thiazole core, a benzenesulfonamide moiety, and a benzamide scaffold. This compound belongs to the Thiazole Benzenesulfonamide (TZB) class, a family under active investigation primarily for oncology applications, where the lead compound HA15 has demonstrated targeted induction of endoplasmic reticulum stress in cancer cells.

Molecular Formula C20H19N3O5S2
Molecular Weight 445.5 g/mol
CAS No. 898465-99-1
Cat. No. B3299022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide
CAS898465-99-1
Molecular FormulaC20H19N3O5S2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C
InChIInChI=1S/C20H19N3O5S2/c1-12-18(13(2)24)29-20(21-12)22-19(25)16-6-4-5-7-17(16)23-30(26,27)15-10-8-14(28-3)9-11-15/h4-11,23H,1-3H3,(H,21,22,25)
InChIKeyMWXVKCCSJMEAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide (CAS 898465-99-1): Chemical Identity and Procurement Baseline


N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide (CAS 898465-99-1) is a synthetic small molecule (MW 445.5 g/mol, C20H19N3O5S2) that integrates a thiazole core, a benzenesulfonamide moiety, and a benzamide scaffold. This compound belongs to the Thiazole Benzenesulfonamide (TZB) class, a family under active investigation primarily for oncology applications, where the lead compound HA15 has demonstrated targeted induction of endoplasmic reticulum stress in cancer cells [1]. However, for this specific compound, publicly available peer-reviewed pharmacological characterization remains absent; current sources are limited to vendor chemical inventories providing basic identity and purity specifications (typically 95%) .

Why Generic Substitution is Not Advisable for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide Research


Within the Thiazole Benzenesulfonamide (TZB) class, minor structural modifications are known to drastically alter biological activity. For example, the lead compound HA15 and its optimized analog 1b, which differ in specific substituents, showed a ten-fold difference in potency against cancer cell lines [1]. Therefore, the specific combination of a 5-acetyl-4-methylthiazole group and a 2-(4-methoxybenzenesulfonamido)benzamide moiety in this compound cannot be assumed to be functionally interchangeable with other TZB analogs. Direct procurement of this precise analog is essential to maintain the integrity of structure-activity relationship (SAR) studies, as any substitution introduces an uncharacterized variable that could invalidate an experimental model.

Quantitative Differentiation Evidence for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide


Structural Differentiation from Lead TZB Compound HA15

The compound is structurally differentiated from the class-leading TZB compound HA15. While HA15 features an unsubstituted benzamide linked to a thiazole, this compound incorporates a 5-acetyl-4-methyl substitution on the thiazole ring and a 4-methoxybenzenesulfonamido group at the ortho position of the benzamide [1]. In the TZB class, moving from the parental structure to analog 1b yielded a ten-fold increase in potency [1], confirming that such structural variations are functionally consequential. However, no direct head-to-head biological comparison between this specific compound and HA15 has been published.

Medicinal Chemistry Oncology Structure-Activity Relationship

Physicochemical Differentiation from De-sulfonamido Analog

A direct structural analog exists in which the sulfonamide linker is absent, yielding a simpler N-(5-acetyl-4-methylthiazol-2-yl)benzamide core. The target compound (MW 445.5 g/mol) has a significantly higher molecular weight and topological polar surface area (tPSA) compared to this analog, attributable to the 4-methoxybenzenesulfonamido group . This modification is predicted to reduce passive membrane permeability while potentially enhancing solubility, based on standard medicinal chemistry principles. Quantitative experimental comparison of solubility or logP values between these two analogs has not been reported.

Physicochemical Properties Solubility Permeability

Positional Isomer Differentiation: Ortho- vs. Meta-Sulfonamido Benzamide

The sulfonamido group in this compound is positioned ortho to the benzamide carbonyl, distinguishing it from meta-substituted analogs (e.g., 3-(4-methoxybenzenesulfonamido)benzamide derivatives) . In related sulfonamide-benzamide systems, the ortho substitution pattern can facilitate intramolecular hydrogen bonding, stabilizing a pseudo-ring conformation that may alter target binding kinetics [1]. No comparative biochemical data exists for this specific pair. The potential for differential target engagement due to conformational restriction is a subject of ongoing medicinal chemistry investigation.

Positional Isomerism Target Engagement Selectivity

Recommended Application Scenarios for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide


TZB Chemical Probe Tool for ER Stress Pathway Deconvolution

As a structurally distinct member of the TZB class [1], this compound can serve as a chemical probe in target engagement studies aimed at dissecting the endoplasmic reticulum (ER) stress induction pathway. Its use alongside HA15 and analog 1b in a chemical biology panel could help map the pharmacophore requirements for BiP chaperone binding, a mechanism implicated in melanoma and other cancers [2]. Procurement of this specific analog enables comparative mode-of-action studies that are impossible with generic TZB compounds.

Medicinal Chemistry SAR Expansion Campaign

The uncharacterized 5-acetyl-4-methylthiazole and ortho-4-methoxybenzenesulfonamido pharmacophores represent unexplored vectors in TZB SAR [1]. A medicinal chemistry team can use this compound as a starting point for systematic derivatization, enabling the exploration of whether the ortho-sulfonamido substitution pattern confers selectivity advantages over the meta-substituted analogs common in the patent literature [2].

In Vitro Selectivity Panel Reference Standard

Given the high sensitivity of TZB potency to minor structural changes (as demonstrated by the ten-fold activity difference between HA15 and 1b) [1], this compound is suited as a reference standard in selectivity panels. It can be used to benchmark the activity of newly synthesized TZB analogs, ensuring that observed biological effects are specifically attributable to the intended structural modifications rather than class-level off-target effects.

Quote Request

Request a Quote for N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methoxybenzenesulfonamido)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.